molecular formula C19H16ClNO3S B13402183 Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]- CAS No. 90291-51-3

Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-

Cat. No.: B13402183
CAS No.: 90291-51-3
M. Wt: 373.9 g/mol
InChI Key: CDECDNASIKPCAM-UHFFFAOYSA-N
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Description

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a naphthalene ring attached to a sulfonyl chloride group and a phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride typically involves the reaction of 1-naphthalenesulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonamides, naphthoquinones, and dihydronaphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride involves the formation of a sulfonamide bond with target proteins or enzymes. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine or serine, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride include:

    1-Naphthalenesulfonyl Chloride: A precursor in the synthesis of various sulfonamides.

    2-Naphthalenesulfonyl Chloride: Similar in structure but with the sulfonyl chloride group attached to a different position on the naphthalene ring.

    Biphenyl-4-sulfonyl Chloride: Contains a biphenyl group instead of a naphthalene ring.

Uniqueness

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is unique due to its combination of a naphthalene ring and a phenylalanine moiety, which imparts specific reactivity and biological activity. This makes it particularly useful in the study of enzyme inhibition and protein modification, setting it apart from other sulfonyl chlorides.

Properties

IUPAC Name

2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c20-19(22)17(13-14-7-2-1-3-8-14)21-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,21H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDECDNASIKPCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180845
Record name Benzenepropanoyl chloride, α-[(1-naphthalenylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90291-51-3
Record name Benzenepropanoyl chloride, α-[(1-naphthalenylsulfonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90291-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoyl chloride, α-[(1-naphthalenylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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